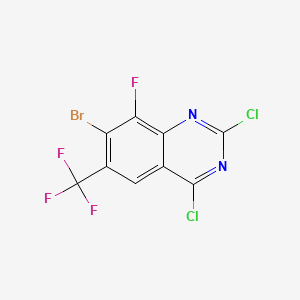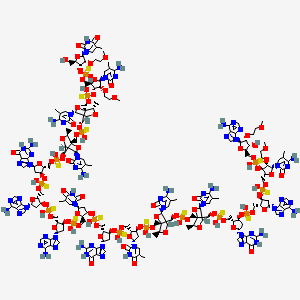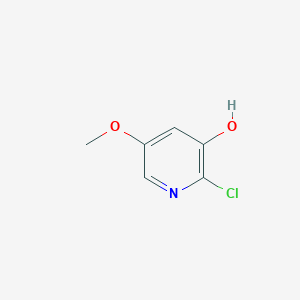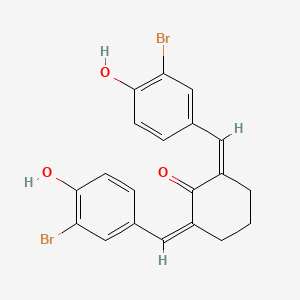
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom and a phenylmethoxy group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 5-fluoro-2-phenylmethoxybenzene and ®-2-chloropropanol.
Reaction Conditions: The reaction may involve nucleophilic substitution, where the hydroxyl group of ®-2-chloropropanol attacks the aromatic ring of 5-fluoro-2-phenylmethoxybenzene under basic conditions.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atom or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and can be studied for its effects on biological systems.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of propanol.
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)butanol: Similar structure but with a butanol group instead of propanol.
Uniqueness
The unique combination of the fluorine atom and the phenylmethoxy group in (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H17FO2 |
|---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C16H17FO2/c1-12(18)9-14-10-15(17)7-8-16(14)19-11-13-5-3-2-4-6-13/h2-8,10,12,18H,9,11H2,1H3/t12-/m1/s1 |
InChI Key |
PNYZJRKEDZZXRF-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)




![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)


![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)


